(4-(1,1-dioxidotetrahydro-2H-thiopyran-4-yl)piperazin-1-yl)(6-methylpyridin-3-yl)methanone
Description
This compound features a piperazine core substituted at the 4-position with a 1,1-dioxidotetrahydro-2H-thiopyran moiety, linked via a methanone bridge to a 6-methylpyridin-3-yl group. The sulfone (dioxidothiopyran) group enhances polarity and metabolic stability compared to non-oxidized sulfur-containing analogs . The 6-methylpyridine moiety likely influences electronic properties and receptor interactions.
Properties
IUPAC Name |
[4-(1,1-dioxothian-4-yl)piperazin-1-yl]-(6-methylpyridin-3-yl)methanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O3S/c1-13-2-3-14(12-17-13)16(20)19-8-6-18(7-9-19)15-4-10-23(21,22)11-5-15/h2-3,12,15H,4-11H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBBZLZOMEIZLMG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C=C1)C(=O)N2CCN(CC2)C3CCS(=O)(=O)CC3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-(1,1-dioxidotetrahydro-2H-thiopyran-4-yl)piperazin-1-yl)(6-methylpyridin-3-yl)methanone typically involves multi-step organic synthesis. A common synthetic route might include:
Formation of the Thiopyran Ring: The thiopyran ring can be synthesized through a cyclization reaction involving a suitable diene and a sulfur-containing reagent under acidic conditions.
Oxidation to Form the Dioxide: The thiopyran ring is then oxidized to introduce the 1,1-dioxide functionality, often using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Piperazine Introduction: The piperazine moiety can be introduced via nucleophilic substitution reactions, where a halogenated precursor reacts with piperazine under basic conditions.
Coupling with Pyridine Derivative: The final step involves coupling the piperazine-thiopyran intermediate with a 6-methylpyridin-3-yl methanone derivative, typically using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This might include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo further oxidation, particularly at the sulfur atom, potentially forming sulfone derivatives.
Reduction: Reduction reactions might target the carbonyl group, converting it to an alcohol.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides, under basic or acidic conditions depending on the desired substitution.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted piperazine or pyridine derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology
Biologically, the compound may exhibit interesting pharmacological properties due to its structural similarity to known bioactive molecules. It could be investigated for potential use as a drug candidate or a biochemical probe.
Medicine
In medicine, the compound might be explored for its therapeutic potential. The presence of the piperazine and pyridine rings suggests it could interact with various biological targets, making it a candidate for drug development.
Industry
Industrially, the compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The exact mechanism of action would depend on the specific application. In a biological context, the compound might interact with enzymes or receptors, modulating their activity. The piperazine ring is known to interact with neurotransmitter receptors, while the pyridine ring can bind to metal ions, potentially affecting enzyme activity.
Comparison with Similar Compounds
Piperazine-Substituted Methanones
Key Structural and Functional Differences
Piperazine Substituents The target compound’s 1,1-dioxidothiopyran group introduces a polar sulfone, improving water solubility and oxidative stability compared to non-sulfonated analogs like 1-(3-iodopyridin-2-yl)ethanone (). Sulfones are less prone to metabolic degradation than thioethers . Fluorophenyl- or trifluoromethyl-substituted piperazines (e.g., in and ) prioritize lipophilicity and aryl-binding interactions, which may enhance blood-brain barrier penetration but reduce solubility .
Aromatic Ring Modifications The 6-methylpyridin-3-yl group in the target compound offers a balance of steric and electronic effects. In contrast, 5-chloroisoxazolo[4,5-b]pyridin-3-amine () incorporates a halogenated fused ring system, likely increasing target selectivity but reducing synthetic accessibility.
Linker Variations The methanone bridge in the target compound provides rigidity, favoring defined conformational interactions. Ethane or ethanone linkers (e.g., in ) introduce flexibility, which may broaden target engagement but reduce specificity .
Biological Activity
The compound (4-(1,1-dioxidotetrahydro-2H-thiopyran-4-yl)piperazin-1-yl)(6-methylpyridin-3-yl)methanone is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 343.5 g/mol. The structure features a piperazine ring linked to a tetrahydrothiopyran moiety and a pyridine derivative, which suggests diverse interactions with biological targets.
Antimicrobial Activity
Benzothiazole derivatives, including compounds similar to the one under study, have been reported to exhibit significant antimicrobial properties . Research indicates that the presence of the thiopyran ring enhances the compound's ability to disrupt bacterial cell membranes or inhibit essential enzymes involved in bacterial metabolism.
Anticancer Properties
Studies have shown that compounds containing piperazine and thiopyran moieties can demonstrate anticancer activity by inducing apoptosis in cancer cells. The mechanism often involves the modulation of signaling pathways associated with cell proliferation and survival . For instance, compounds with similar structures have been evaluated for their effectiveness against various cancer cell lines, showing promising results in vitro.
Anti-inflammatory Effects
The compound may also possess anti-inflammatory properties , which are characteristic of many piperazine derivatives. These effects can be attributed to the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX).
The biological activity of this compound is likely mediated through multiple mechanisms:
- Receptor Interaction : The compound may interact with various receptors in the body, influencing signaling pathways related to inflammation and cell growth.
- Enzyme Inhibition : It can inhibit specific enzymes that play critical roles in disease processes, including those involved in cancer progression and microbial resistance.
- DNA Interaction : Some studies suggest that similar compounds can bind to DNA, disrupting replication and transcription processes in rapidly dividing cells .
Study 1: Antimicrobial Efficacy
A recent study evaluated the antimicrobial efficacy of several thiopyran derivatives against common pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated that the compound exhibited significant inhibitory effects comparable to standard antibiotics.
Study 2: Cancer Cell Line Testing
In vitro tests on various cancer cell lines revealed that this compound induced apoptosis at lower concentrations than previously studied analogs. This suggests enhanced potency due to structural modifications .
Data Table: Comparison of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
